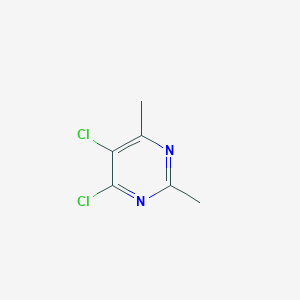
4,5-Dichloro-2,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2,6-dimethylpyrimidine is a heterocyclic compound belonging to the family of pyrimidines. It is characterized by the presence of two chlorine atoms at the 4th and 5th positions and two methyl groups at the 2nd and 6th positions on the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2,6-dimethylpyrimidine typically involves the chlorination of 2,6-dimethylpyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2,6-dimethylpyrimidine is treated with thionyl chloride, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination reaction is carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions: 4,5-Dichloro-2,6-dimethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while reactions with thiols can produce thiopyrimidine derivatives .
科学的研究の応用
4,5-Dichloro-2,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4,5-Dichloro-2,6-dimethylpyrimidine involves its interaction with various molecular targets. The chlorine atoms and methyl groups on the pyrimidine ring influence its reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with chlorine atoms at the 2nd and 4th positions and a methyl group at the 6th position.
4,6-Dichloropyrimidine: Contains chlorine atoms at the 4th and 6th positions without methyl groups.
2,4-Dichloro-5-methylpyrimidine: Chlorine atoms at the 2nd and 4th positions with a methyl group at the 5th position.
Uniqueness: 4,5-Dichloro-2,6-dimethylpyrimidine is unique due to the specific positioning of its chlorine atoms and methyl groups, which confer distinct chemical and biological properties.
生物活性
4,5-Dichloro-2,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, antiviral, and cytotoxic properties, along with pharmacokinetics and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C6H6Cl2N2
- CAS Number : 105742-66-3
- Chemical Structure : The compound features a pyrimidine ring substituted with two chlorine atoms at the 4 and 5 positions and methyl groups at the 2 and 6 positions.
Target of Action
This compound acts primarily through:
- Aromatic Nucleophilic Substitution : The compound can undergo reactions typical of halogenated aromatic compounds, which may influence various biochemical pathways.
Biochemical Pathways
Pyrimidine derivatives are known to be precursors in the synthesis of various heterocyclic compounds, affecting cellular processes such as:
- Nucleotide synthesis
- Enzyme inhibition
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains:
- Efficacy Against Gram-positive Bacteria : It has shown antibacterial activity comparable to clinically used antibiotics like ampicillin and isoniazid .
- Resistance Modulation : The compound may also act to enhance the effectiveness of existing antibiotics against resistant strains .
Antiviral Activity
The compound has been investigated for its antiviral properties:
- Mechanism : It inhibits viral particle maturation by preventing the assembly of viral proteins into new virions .
- Potential Applications : This mechanism suggests its use in developing novel antiviral therapies.
Cytotoxicity
Preliminary studies have assessed the cytotoxic effects on mammalian cell lines:
- Cell Viability : Compounds derived from this compound showed varied cytotoxic profiles, with some derivatives demonstrating low toxicity to primary mammalian cells .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : High gastrointestinal absorption.
- Blood-Brain Barrier Permeability : The compound is capable of crossing the blood-brain barrier (BBB), which may enhance its therapeutic potential for central nervous system targets.
Case Studies and Research Findings
特性
IUPAC Name |
4,5-dichloro-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOLCOMAZNJNON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













